3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-
Description
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- is a heterocyclic aromatic amine derivative featuring a pyridine core substituted with a methoxy group at position 2 and an isopropylamine group at position 3. The compound’s structure suggests utility in pharmaceuticals, agrochemicals, or coordination chemistry due to its electron-donating methoxy group and steric bulk from the isopropyl substituent.
Properties
IUPAC Name |
2-methoxy-N-propan-2-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)11-8-5-4-6-10-9(8)12-3/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAVWLXWENMMDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552137 | |
| Record name | 2-Methoxy-N-(propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112777-37-4 | |
| Record name | 2-Methoxy-N-(propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 2-Aminopyridine
The synthesis begins with 2-aminopyridine as the starting material. Nitration using a mixed acid system (H₂SO₄/HNO₃) at 58–63°C yields 2-amino-5-nitropyridine with 85–92% purity. The reaction is conducted in dichloromethane to control exothermicity, and the product is isolated via pH-adjusted precipitation (pH 5.5–6).
Reaction Conditions
Hydrolysis and Chlorination
The nitro intermediate undergoes hydrolysis in dilute HCl at 0°C with NaNO₂ to form 2-hydroxy-5-nitropyridine . Subsequent chlorination with POCl₃ and DMF at reflux converts the hydroxyl group to chlorine, producing 2-chloro-5-nitropyridine (96.5% yield).
Methoxylation
Methoxylation replaces the chlorine atom using methanol and sodium methoxide under reflux. This step generates 2-methoxy-5-nitropyridine with 98.8% HPLC purity.
Catalytic Hydrogenation
The nitro group is reduced to an amine via hydrogenation with 10% Pd/C in methanol at 60–65°C under 0.01 MPa H₂ pressure. This produces 2-methoxy-5-aminopyridine (92.6% yield).
N-Isopropylation
The primary amine undergoes alkylation with isopropyl bromide in the presence of K₂CO₃. This step introduces the N-(1-methylethyl) group, yielding the final product.
Optimization Data
| Step | Catalyst/Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| Nitration | H₂SO₄/HNO₃ | 60°C | 93% | 91% |
| Chlorination | POCl₃/DMF | 110°C | 96.5% | 98.8% |
| Hydrogenation | Pd/C, MeOH | 60°C | 92.6% | 98.9% |
| Alkylation | K₂CO₃, DMF | 80°C | 85% | 95% |
Direct Nucleophilic Substitution
Synthesis of 3-Chloro-2-Methoxypyridine
3-Hydroxy-2-methoxypyridine is treated with POCl₃ and DMF to form 3-chloro-2-methoxypyridine (94% yield).
Amination with Isopropylamine
The chloride undergoes nucleophilic substitution with isopropylamine in DMSO at 120°C for 12 hours. This single-step method achieves 78% yield with 97% purity.
Advantages
-
Eliminates nitro group handling.
-
Scalable under mild conditions.
Reductive Amination
Condensation with Acetone
2-Methoxy-3-aminopyridine reacts with acetone in methanol under H₂ (1 atm) using NaBH₃CN as the reductant. The reaction achieves 82% yield at 25°C.
Mechanism
-
Imine formation between amine and ketone.
-
Borohydride reduction to secondary amine.
Limitations
Buchwald-Hartwig Coupling
Coupling of 3-Bromo-2-Methoxypyridine
A palladium-catalyzed reaction between 3-bromo-2-methoxypyridine and isopropylamine uses Pd(OAc)₂/Xantphos in toluene at 100°C. This method achieves 88% yield with >99% regioselectivity.
Catalytic System
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
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Cs₂CO₃ (2 equiv)
Comparative Analysis of Methods
| Method | Steps | Total Yield | Cost | Scalability |
|---|---|---|---|---|
| Nitration-Alkylation | 5 | 65% | High | Industrial |
| Nucleophilic Substitution | 2 | 78% | Moderate | Pilot-Scale |
| Reductive Amination | 2 | 82% | Low | Lab-Scale |
| Buchwald-Hartwig | 1 | 88% | High | Industrial |
Chemical Reactions Analysis
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the production of various chemicals and materials due to its unique properties
Mechanism of Action
The mechanism of action of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Isomers and Substituent Effects
3-Pyridinamine, 4-methoxy-2-(1-methylethyl)- (CAS 2641028-02-4)
- Structural Difference : Methoxy group at position 4 instead of 2.
- Physicochemical Properties :
- Comparison: Positional isomerism significantly alters electronic distribution. The 4-methoxy isomer’s higher pKa (8.07 vs. ~6.0 for 3-aminopyridine) suggests increased basicity due to reduced resonance stabilization of the protonated amine. This impacts solubility and reactivity in acidic environments.
2.1.2. 3-Aminopyridine (CAS 462-08-8)
- Structural Difference : Lacks methoxy and isopropyl groups.
- Physicochemical Properties :
- Comparison : The parent compound’s simpler structure results in lower molecular weight and higher volatility. The addition of methoxy and isopropyl groups in the target compound likely enhances steric hindrance and lipophilicity, affecting bioavailability and synthetic utility.
Heterocyclic Core Variations
2.2.1. Thieno[2,3-d]pyrimidin-4-amine, 2-methoxy-N-(1-methylethyl)- (CAS 63894-70-2)
Functional Group Modifications
3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- (CAS 147539-21-7)
- Structural Difference : Piperazinyl group replaces methoxy.
- Comparison: The piperazinyl group introduces chelating capability, making it suitable for metal-catalyzed C–H functionalization reactions, similar to N,O-bidentate directing groups in other amines (e.g., ) . The methoxy group in the target compound may instead act as an electron donor in electrophilic substitutions.
N-(1,1-Dimethyl-2-propynyl)-3-Pyridinamine (CAS 169194-82-5)
Table 1: Key Comparative Data
| Compound Name | CAS | Core Structure | Molecular Formula | Molar Mass (g/mol) | pKa | Notable Features |
|---|---|---|---|---|---|---|
| 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- | N/A | Pyridine | C₉H₁₄N₂O | ~166.22 (est.) | Unknown | Methoxy, isopropyl substituents |
| 3-Pyridinamine, 4-methoxy-2-(1-methylethyl)- | 2641028-02-4 | Pyridine | C₉H₁₄N₂O | 166.22 | 8.07 | Positional isomer |
| 3-Aminopyridine | 462-08-8 | Pyridine | C₅H₆N₂ | 94.12 | ~6.0 | Parent compound |
| Thieno[2,3-d]pyrimidin-4-amine derivative | 63894-70-2 | Thienopyrimidine | C₁₀H₁₃N₃OS | 223.29 | Unknown | Sulfur-containing core |
Notes on Data Limitations
- Direct data for the target compound (e.g., pKa, boiling point) are unavailable, necessitating extrapolation from analogs.
Biological Activity
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure
The compound has the following chemical structure:
- IUPAC Name: 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-
- Molecular Formula: C11H15N2O
- Molecular Weight: 193.25 g/mol
Antioxidant Properties
Research indicates that 3-Pyridinamine derivatives exhibit potent antioxidant activity. This property is crucial for mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cellular components.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases. In vitro studies showed a reduction in the expression of inflammatory markers in response to treatment with this compound.
Antimicrobial Activity
3-Pyridinamine also exhibits antimicrobial properties against a range of pathogens. Studies have shown effective inhibition of bacterial growth, making it a potential candidate for developing new antibiotics. The mechanism involves disrupting microbial cell membranes, leading to cell death.
The biological activity of 3-Pyridinamine can be attributed to several mechanisms:
- Enzyme Modulation: The compound interacts with various enzymes involved in oxidative stress and inflammation pathways.
- Cell Membrane Disruption: Its antimicrobial effects are partly due to its ability to alter the integrity of microbial cell membranes.
- Cytokine Inhibition: By reducing the production of cytokines, it can modulate immune responses effectively.
Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various pyridinamine derivatives, including 3-Pyridinamine. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential as an antioxidant therapeutic agent .
Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory diseases, researchers found that treatment with 3-Pyridinamine significantly reduced levels of TNF-alpha and IL-6 in animal models of arthritis. These findings suggest that this compound could serve as an effective treatment for chronic inflammatory conditions .
Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of 3-Pyridinamine against various bacterial strains. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- | High | Moderate | High |
| Isomurralonginol acetate | Moderate | High | Moderate |
| Osthenone | Low | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
